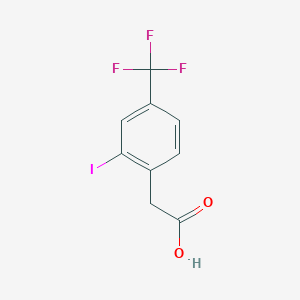
6,7-Dibromo-N-hydroxy-2-naphthimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dibromo-N-hydroxy-2-naphthimidamide is a chemical compound with the molecular formula C11H8Br2N2O and a molecular weight of 344.00 g/mol . This compound is characterized by the presence of two bromine atoms, a hydroxyl group, and a naphthimidamide structure. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of 6,7-Dibromo-N-hydroxy-2-naphthimidamide typically involves the bromination of N-hydroxy-2-naphthimidamide. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures and solvent conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
6,7-Dibromo-N-hydroxy-2-naphthimidamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the imide group.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6,7-Dibromo-N-hydroxy-2-naphthimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dibromo-N-hydroxy-2-naphthimidamide involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group play crucial roles in its reactivity and binding to biological molecules. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes by binding to enzymes or receptors .
Comparison with Similar Compounds
6,7-Dibromo-N-hydroxy-2-naphthimidamide can be compared with other similar compounds such as:
6-Hydroxy-2-naphthimidamide: Lacks the bromine atoms, which may result in different reactivity and biological activity.
6,7-Dichloro-N-hydroxy-2-naphthimidamide: Contains chlorine atoms instead of bromine, leading to variations in chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of bromine atoms, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8Br2N2O |
|---|---|
Molecular Weight |
344.00 g/mol |
IUPAC Name |
6,7-dibromo-N'-hydroxynaphthalene-2-carboximidamide |
InChI |
InChI=1S/C11H8Br2N2O/c12-9-4-6-1-2-7(11(14)15-16)3-8(6)5-10(9)13/h1-5,16H,(H2,14,15) |
InChI Key |
DSBJUFDMLXCZEB-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC2=CC(=C(C=C21)Br)Br)/C(=N/O)/N |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)Br)Br)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13647257.png)
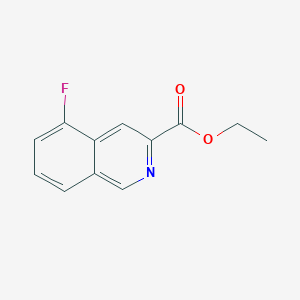
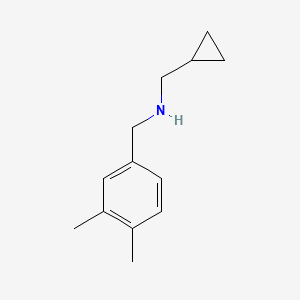
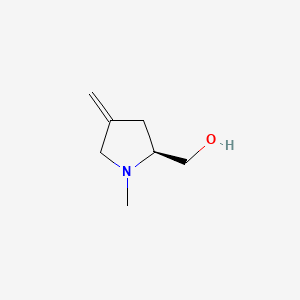
![tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate](/img/structure/B13647269.png)

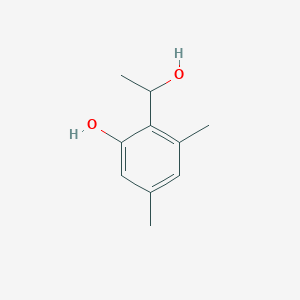
![5-fluoro-2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol](/img/structure/B13647281.png)
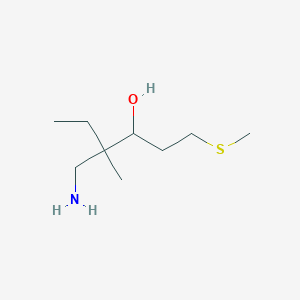
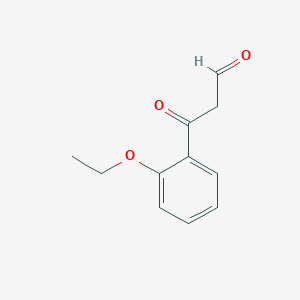
![9-([1,1'-Biphenyl]-4-yl)-9'-(triphenylen-2-yl)-9H,9'H-3,3'-bicarbazole](/img/structure/B13647308.png)
![Methyl 1-((2'-(methoxycarbonyl)-[1,1'-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13647317.png)
![2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B13647318.png)
